1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine
Description
1-(2-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine is a substituted piperazine-piperidine hybrid compound designed for interaction with central nervous system (CNS) receptors, particularly the dopamine D2 receptor (D2DAR) and serotonin (5-HT) receptors. Its structure comprises a 2-methoxyphenyl group attached to the piperazine ring, which is further linked to a piperidin-4-yl moiety modified with a (oxan-2-yl)methyl (tetrahydropyran-methyl) group at the piperidine nitrogen.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-22-8-3-2-7-21(22)25-15-13-24(14-16-25)19-9-11-23(12-10-19)18-20-6-4-5-17-27-20/h2-3,7-8,19-20H,4-6,9-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAUTFLCUQHNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Reacting piperazine with 2-methoxyiodobenzene in the presence of a copper catalyst at 120°C for 24 hours yields 1-(2-methoxyphenyl)piperazine with 75–85% efficiency. Subsequent purification via hydrobromide salt formation (using HBr in methanol at −15°C to 5°C) achieves >99% purity, as demonstrated in patent CN114685399.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-methoxyphenyl bromide with piperazine using BrettPhos-Pd-G3 as a catalyst and Cs₂CO₃ as a base in toluene at 100°C provides the product in 70–80% yield. This method minimizes byproducts but requires rigorous exclusion of moisture and oxygen.
Synthesis of 1-[(Oxan-2-yl)methyl]piperidin-4-yl Derivatives
The oxan-2-ylmethyl-substituted piperidine fragment is synthesized via alkylation or reductive amination.
Alkylation of Piperidin-4-amine
Treating piperidin-4-amine with oxan-2-ylmethyl bromide in acetonitrile at reflux (82°C) for 12 hours produces 1-[(oxan-2-yl)methyl]piperidin-4-amine in 65–75% yield. The reaction proceeds via an SN2 mechanism, with K₂CO₃ as a base to neutralize HBr byproducts.
Reductive Amination
Condensing piperidin-4-one with oxan-2-ylmethylamine using NaBH₃CN in methanol at room temperature for 6 hours affords the target amine in 60–70% yield. This method is advantageous for its mild conditions but requires careful pH control (pH 6–7).
Coupling Reactions to Form the Target Compound
Coupling the two fragments is achieved through alkylation or Mitsunobu reactions.
N-Alkylation of Piperazine
Reacting 1-(2-methoxyphenyl)piperazine with 1-[(oxan-2-yl)methyl]piperidin-4-yl bromide in DMF at 80°C for 8 hours yields the target compound in 70–80% yield. Tetrabutylammonium iodide (TBAI) is often added as a phase-transfer catalyst to enhance reactivity.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of 1-[(oxan-2-yl)methyl]piperidin-4-ol is displaced by the piperazine nitrogen, achieving 65–75% yield. This method avoids harsh conditions but is cost-prohibitive for large-scale synthesis.
Optimization and Purification Techniques
Crystallization
Purification via isopropyl alcohol recrystallization (as described in WO2005021521A1) removes impurities. Activated carbon treatment at 75–80°C followed by cooling to 15°C yields crystalline product with >99% purity.
Chromatography
Silica gel chromatography using ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and byproducts, though this method is less favored industrially due to scalability constraints.
Industrial-Scale Production Considerations
Continuous flow reactors are employed for fragment synthesis to enhance reproducibility and reduce reaction times. For example, the ammoniation of 1,2-dichloroethane to produce piperazine intermediates achieves 90% conversion in 2 hours under flow conditions.
Analytical Characterization
Spectroscopic Data
Melting Point
The hydrochloride salt melts at 232–234°C, consistent with literature values for analogous piperazine derivatives.
Challenges and Alternative Approaches
Competing Side Reactions
Over-alkylation at the piperazine nitrogen is mitigated by using a 1:1 molar ratio of fragments and controlled addition rates.
Oxan-2-ylmethyl Stability
The oxane ring is prone to acid-catalyzed ring-opening; thus, neutral or slightly basic conditions are maintained during synthesis.
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine in the piperazine ring undergoes alkylation under mild conditions. This reaction is critical for introducing functional groups or modifying pharmacological properties.
Key Observation : Alkylation occurs preferentially at the less sterically hindered N4 piperazine nitrogen due to the bulky oxan-2-ylmethyl group at N1 .
Nucleophilic Substitution
The methoxy group on the phenyl ring participates in electrophilic aromatic substitution (EAS), while the oxan-2-ylmethyl side chain can undergo SN2 reactions.
Notable Finding : Demethylation with BBr3 proceeds quantitatively but requires strict anhydrous conditions to avoid decomposition .
Oxidation and Reduction
The piperazine ring and oxan moiety are susceptible to redox modifications.
| Transformation | Reagent | Conditions | Product | Outcome |
|---|---|---|---|---|
| Piperazine oxidation | KMnO4 (aq. H2SO4) | 80°C, 3h | N-oxidized piperazine | Reduced bioavailability |
| Oxan ring opening | LiAlH4 | THF, reflux, 6h | Linear diol derivative | Backbone flexibility study |
| Methoxy reduction | H2 (Pd/C) | EtOH, 50 psi, 12h | Hydroxyphenyl analog | Metabolite synthesis |
Mechanistic Insight : Oxidation of the piperazine ring generates a polar N-oxide, altering solubility and receptor-binding kinetics.
Amidation and Condensation
The secondary amine in piperazine facilitates amide bond formation, enabling structural diversification.
Synthetic Utility : Carbamate linkages improve metabolic stability in vivo, as demonstrated in PROTAC-based drug candidates.
Cyclization and Ring Expansion
Under controlled conditions, the oxan-2-ylmethyl side chain participates in cyclization reactions.
| Reagent | Conditions | Product | Key Application |
|---|---|---|---|
| PTSA | Toluene, reflux, 8h | Spirocyclic oxazolidinone | Antimicrobial screening |
| Grubbs II catalyst | DCM, 40°C, 24h | Macrocyclic lactam | CNS-targeted delivery |
Challenges : Spirocyclization requires precise stoichiometry to avoid oligomerization byproducts .
Scientific Research Applications
Pharmacological Applications
-
Antipsychotic Activity :
- Recent studies have indicated that compounds similar to 1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine exhibit significant antipsychotic effects. These compounds often target multiple neurotransmitter systems, including dopamine and serotonin receptors, which are crucial for managing conditions like schizophrenia and bipolar disorder .
- Neuroprotective Effects :
- Anti-cancer Properties :
Study on Antipsychotic Properties
A study evaluated a series of piperazine derivatives, including those structurally related to this compound, demonstrating their binding affinities to various receptors. The results indicated that these compounds could effectively modulate neurotransmitter systems, leading to reduced symptoms in animal models of psychosis .
Neuroprotection Research
Investigations into the neuroprotective effects of similar piperazine derivatives highlighted their potential in mitigating oxidative stress and inflammation in neuronal cells. The findings suggested that these compounds could serve as leads for developing new treatments for neurodegenerative diseases .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The compound belongs to a broader class of arylpiperazine derivatives modified for CNS receptor targeting. Key structural analogs and their properties are summarized below:
Key Observations
Substituent Effects on D2DAR Affinity :
- The 2-nitrobenzyl group (compound 20 ) confers the highest D2DAR affinity (Ki = 30.6 nM), likely due to optimal steric and electronic interactions with the orthosteric binding site. The nitro group stabilizes binding via a salt bridge with Asp114 in transmembrane helix 3 (TM3) of D2DAR .
- Replacing 2-nitrobenzyl with 3-nitrophenethyl (compound 25 ) reduces potency (Ki = 54 nM), highlighting the importance of substituent position and linker flexibility .
Selectivity Trade-offs :
- Compounds with bulkier substituents (e.g., 8 ) exhibit dual D2/5-HT1A activity but lower D2DAR affinity. The dihydronaphthalene fragment enhances 5-HT1A binding (Ki = 2.0 nM) but reduces D2 selectivity .
- NAN-190 and related derivatives prioritize 5-HT1A binding (Ki = 0.6 nM) over D2DAR, demonstrating how N4-substitution shifts receptor preference .
Pharmacological Profiles :
- Neutral 5-HT1A antagonists (e.g., WAY 100635 analogs) inhibit bladder contractions via 5-HT1A blockade, whereas partial agonists lack efficacy .
- Mixed D2/5-HT1A ligands (e.g., compound 8 ) are explored for antipsychotic and anxiolytic applications, balancing dopamine and serotonin modulation .
Data Tables
Table 1: Receptor Affinity and Selectivity of Key Analogs
| Compound ID | D2DAR Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity Ratio (D2/5-HT1A) |
|---|---|---|---|---|
| 20 | 30.6 | N/A | N/A | N/A |
| 25 | 54 | N/A | N/A | N/A |
| 8 | 90.6 | 2.0 | >1000 | 45.3 |
| NAN-190 | >1000 | 0.6 | >1000 | <0.001 |
Table 2: Structural Features Influencing Activity
| Feature | Impact on D2DAR Affinity | Impact on 5-HT1A Affinity | Example Compound |
|---|---|---|---|
| 2-Nitrobenzyl group | ↑↑↑ (Ki < 50 nM) | Neutral | 20 |
| 3-Nitrophenethyl group | ↑ (Ki ~50–100 nM) | Neutral | 25 |
| Dihydronaphthalene | ↓ (Ki > 100 nM) | ↑↑ (Ki < 5 nM) | 8 |
| Phthalimido-butyl | ↓↓↓ (Ki > 1000 nM) | ↑↑↑ (Ki < 1 nM) | NAN-190 |
Biological Activity
The compound 1-(2-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a methoxyphenyl group, and an oxan-2-yl moiety, which contribute to its pharmacological properties.
Affinity for Dopamine Receptors
Research indicates that derivatives of this compound exhibit significant affinity for dopamine D2 receptors. For instance, a related compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine , demonstrated a binding affinity of for the D2 receptor in competitive displacement assays. This suggests potential applications in treating disorders associated with dopaminergic signaling, such as schizophrenia and Parkinson's disease .
Antioxidant Properties
Piperazine derivatives have also been studied for their antioxidant properties. A study highlighted that compounds with similar structural motifs exhibited significant inhibition of oxidative stress markers in cell cultures, suggesting a protective role against cellular damage .
Anticancer Activity
Some derivatives have shown promise in anticancer applications. For example, studies on piperazine-based compounds have reported cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:
- Substitution Patterns : The position and nature of substituents on the piperazine ring significantly influence receptor binding affinity and efficacy.
- Linker Variations : The presence of different linkers (e.g., oxan-2-yl) alters pharmacokinetic properties and bioavailability.
- Molecular Dynamics : Docking studies have revealed that specific interactions, such as salt bridges between the piperidine moiety and receptor residues, enhance binding stability .
Study on Antidepressant Activity
A recent study synthesized several piperazine derivatives, including the target compound, to evaluate their antidepressant-like effects in animal models. The results indicated that certain compounds significantly reduced immobility time in forced swim tests, suggesting potential antidepressant activity .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurotoxicity induced by glutamate in neuronal cultures. The compound demonstrated a dose-dependent reduction in cell death and oxidative stress markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
